Methyl 2,3,6-Tri-O-benzoyl-4-deoxy-alpha-D-glucopyranoside Methyl 2,3,6-Tri-O-benzoyl-4-deoxy-alpha-D-glucopyranoside
Brand Name: Vulcanchem
CAS No.: 19488-41-6
VCID: VC0027929
InChI: InChI=1S/C28H26O8/c1-32-28-24(36-27(31)21-15-9-4-10-16-21)23(35-26(30)20-13-7-3-8-14-20)17-22(34-28)18-33-25(29)19-11-5-2-6-12-19/h2-16,22-24,28H,17-18H2,1H3/t22?,23-,24-,28-/m0/s1
SMILES: COC1C(C(CC(O1)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4
Molecular Formula: C₂₈H₂₆O₈
Molecular Weight: 490.5

Methyl 2,3,6-Tri-O-benzoyl-4-deoxy-alpha-D-glucopyranoside

CAS No.: 19488-41-6

Cat. No.: VC0027929

Molecular Formula: C₂₈H₂₆O₈

Molecular Weight: 490.5

* For research use only. Not for human or veterinary use.

Methyl 2,3,6-Tri-O-benzoyl-4-deoxy-alpha-D-glucopyranoside - 19488-41-6

Specification

CAS No. 19488-41-6
Molecular Formula C₂₈H₂₆O₈
Molecular Weight 490.5
IUPAC Name [(4S,5S,6S)-4,5-dibenzoyloxy-6-methoxyoxan-2-yl]methyl benzoate
Standard InChI InChI=1S/C28H26O8/c1-32-28-24(36-27(31)21-15-9-4-10-16-21)23(35-26(30)20-13-7-3-8-14-20)17-22(34-28)18-33-25(29)19-11-5-2-6-12-19/h2-16,22-24,28H,17-18H2,1H3/t22?,23-,24-,28-/m0/s1
SMILES COC1C(C(CC(O1)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator